molecular formula C12H15N3 B10793602 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B10793602
M. Wt: 201.27 g/mol
InChI Key: NDEZQKHXMUBWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine is a chemical compound of high interest in medicinal chemistry and drug discovery, built on the privileged pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This scaffold is a common pharmacophore in the development of potent, targeted therapeutic agents, particularly in oncology . The incorporation of the piperidine ring is a strategic feature often used to modulate properties like solubility and molecular geometry, or to engage in specific target binding, as seen in analogous compounds developed as c-Met kinase inhibitors . Research into pyrrolo[2,3-b]pyridine derivatives has demonstrated their significant potential as inhibitors of key protein kinases. For instance, derivatives have been designed as potent c-Met inhibitors, which are crucial for targeting tumor growth and metastasis , and as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy . Furthermore, this chemical scaffold has shown promise in other therapeutic areas, such as the development of human neutrophil elastase (HNE) inhibitors for treating chronic pulmonary inflammatory diseases like COPD and cystic fibrosis . The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15)

InChI Key

NDEZQKHXMUBWSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=CC=N3

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 Piperidin 3 Yl 1h Pyrrolo 2,3 B Pyridine Derivatives

Fundamental Principles of SAR Analysis within the Pyrrolopyridine and Piperidine (B6355638) Frameworks

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), scaffold is a bioisostere of indole (B1671886) and is recognized for its ability to form crucial hydrogen bonds with the hinge region of various kinases. researchgate.net This interaction is a cornerstone of its biological activity. The nitrogen atom at position 7 of the azaindole ring is often essential for this activity. nih.gov SAR studies have revealed that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are particularly impactful in modulating the biological effects of these compounds. researchgate.netnih.gov

Impact of Substituent Modifications on Biological Activity and Selectivity

Chemical Modifications at the Piperidine Ring

The piperidine moiety of 3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine derivatives provides a versatile handle for chemical modification. Studies have shown that the nature of the substituent on the piperidine nitrogen is a key determinant of biological activity. researchgate.net For instance, in the context of fibroblast growth factor receptor (FGFR) inhibitors, modifications at this position can significantly impact potency. rsc.org

Systematic modifications, such as the introduction of bridged systems to constrain the piperidine's conformation, have been explored to probe receptor binding and hydrophobicity. nih.gov For example, creating 2-azanorbornane or nortropane derivatives from the piperidine ring can lead to analogues that maintain or even improve affinity for their biological targets. nih.gov The introduction of a double bond on the piperidine ring has also been shown to be essential for the antiproliferative activity of some 7-azaindole derivatives. nih.gov

The following table summarizes the impact of various modifications on the piperidine ring:

Modification TypeEffect on Biological ActivityExample
N-SubstitutionKey determinant of potency and selectivity.Varied substituents on the piperidine nitrogen of FGFR inhibitors. rsc.org
Conformational ConstraintCan maintain or improve binding affinity.Bridged piperidine analogues like 2-azanorbornanes. nih.gov
Introduction of UnsaturationCan be essential for antiproliferative activity.A double bond on the piperidine ring of certain 7-azaindole derivatives. nih.gov

Substitutions on the 1H-Pyrrolo[2,3-b]pyridine Bicyclic System

The C-2 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a frequent site for modification in the development of kinase inhibitors. The introduction of aryl groups at this position is a common strategy. nih.gov For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, various aryl and amide substituents were evaluated at the C-2 position, leading to the identification of potent and selective compounds. nih.gov The nature of these substituents, including their size and electronic properties, can significantly alter inhibitory activity. nih.gov

The C-3 position of the 1H-pyrrolo[2,3-b]pyridine ring system is a critical site for electrophilic substitution reactions such as nitration, bromination, and iodination. rsc.org This reactivity allows for the introduction of a wide range of functional groups. Research has indicated that positions 1, 3, and 5 of the 7-azaindole ring are the most active sites for modification to develop effective anticancer agents. researchgate.net The introduction of substituents at the 3-position can influence the molecule's ability to intercalate with DNA, a mechanism of action for some anticancer compounds. researchgate.net

Substitutions at the C-4 position of the 1H-pyrrolo[2,3-b]pyridine core have been shown to be crucial for the activity and selectivity of Janus kinase (JAK) inhibitors. The introduction of a cyclohexylamino group at the C-4 position, combined with a carbamoyl (B1232498) group at the C-5 position, led to a significant increase in JAK3 inhibitory activity. researchgate.net The nature of the amine at C-4 is a key factor, and its modification is a common strategy in the optimization of these inhibitors. nih.gov For instance, a Buchwald-Hartwig amination is a synthetic method used to introduce secondary amines at this position. nih.gov

The table below outlines the effects of substitutions at different positions of the 1H-pyrrolo[2,3-b]pyridine system:

PositionType of SubstitutionImpact on Biological ActivityExample
C-2 Aryl and amide groupsPotency and selectivity of PDE4B inhibitors. nih.govAryl carboxamides. nih.gov
C-3 Various functional groupsCan influence DNA intercalation and anticancer activity. researchgate.netrsc.orgresearchgate.netIntroduction of electrophiles. rsc.org
C-4 AminesCrucial for JAK inhibitor activity and selectivity. nih.govresearchgate.netCyclohexylamino group. researchgate.net
C-5 Substitutions

Modifications at the C-5 position of the 1H-pyrrolo[2,3-b]pyridine core have been shown to be a critical factor in modulating the biological activity of these derivatives. Strategic placement of substituents at this position can lead to significant improvements in potency, often through the formation of additional interactions with the target protein.

Research into derivatives of this scaffold as Fibroblast Growth Factor Receptor (FGFR) inhibitors has demonstrated the value of C-5 substitution. For instance, the introduction of a trifluoromethyl (-CF3) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to be a key element in enhancing inhibitory activity. nih.gov Structural analysis suggests that this substitution enables the formation of a hydrogen bond with the backbone amide of residue G485 in the FGFR1 kinase domain, an interaction that may be crucial for the observed increase in potency. nih.gov

Similarly, patent literature describes derivatives where the C-5 position is substituted with a halogen, such as bromine. google.com The inclusion of a bromo-substituent at this position, as seen in compounds like [4-((R)-3-amino-pyrrolidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-amide derivatives, highlights the exploration of this position for tuning the electronic and steric properties of the molecule to achieve desired inhibitory profiles against various kinases. google.com

Table 1: Impact of C-5 Substitutions on 1H-pyrrolo[2,3-b]pyridine Derivatives

C-5 SubstituentObserved or Proposed EffectExample ContextReference
Trifluoromethyl (-CF3)Forms a hydrogen bond with G485 in FGFR1, improving inhibitory activity.FGFR Inhibitors nih.gov
Bromo (-Br)Used in the design of kinase inhibitors to modulate electronic and steric properties.Kinase Inhibitors google.com

Structure-Based Design Insights and Ligand Efficiency Considerations

The development of 1H-pyrrolo[2,3-b]pyridine derivatives has been significantly advanced by the application of structure-based design principles and the use of ligand efficiency (LE) metrics. LE is a key parameter used in drug discovery to assess the binding efficiency of a compound relative to its size, typically measured by the number of heavy (non-hydrogen) atoms. rgdscience.comscispace.com It is calculated as the binding energy per heavy atom and helps in identifying small, efficient fragments that can be optimized into potent lead compounds. rgdscience.com

In the optimization of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a notable increase in ligand efficiency was achieved. An initial lead compound displayed an FGFR1 inhibitory activity (IC50) of 1.9 μM and a corresponding ligand efficiency of 0.13. nih.gov Through structure-guided optimization, a derivative, compound 4h , was identified with a significantly improved FGFR1 IC50 of 7 nM. This dramatic increase in potency was accompanied by a substantial improvement in ligand efficiency, which rose to 0.44. nih.gov

This optimization was guided by insights into the protein-ligand binding mode. For compound 4h , the 3,5-dimethoxyphenyl group was designed to more effectively occupy a hydrophobic pocket within the FGFR1 binding site. nih.gov This enhanced occupancy, combined with the aforementioned C-5 substitution, illustrates a successful application of structure-based design. The resulting compound 4h not only had potent activity but also a low molecular weight, making it an attractive lead for further development. nih.govrsc.org

Table 2: Ligand Efficiency Improvement in an FGFR Inhibitor Series

CompoundFGFR1 IC50Ligand Efficiency (LE)Reference
Initial Lead (Compound 1)1.9 µM0.13 nih.gov
Optimized Compound (4h)7 nM0.44 nih.gov

Influence of Stereochemistry on Biological Profiles

The 3-piperidin-3-yl substituent introduces a chiral center into the molecule, meaning that the compound can exist as a pair of enantiomers ((R) and (S) isomers). The spatial orientation of the piperidine ring relative to the pyrrolo[2,3-b]pyridine core can have a profound impact on biological activity, as stereoisomers often interact differently with chiral biological targets like enzymes and receptors.

The synthesis and separation of individual enantiomers are therefore crucial for understanding the structure-activity relationship. Methodologies have been developed for the separation of analogous chiral heterocyclic compounds. For instance, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated into their pure (R)- and (S)-enantiomers. nih.gov This was achieved by N-alkylation of the racemic mixture with a chiral auxiliary, followed by chromatographic separation of the resulting diastereomers and subsequent removal of the auxiliary to yield the enantiomerically pure products. nih.gov

This principle is directly relevant to the this compound series. The synthesis of specific stereoisomers is a common strategy in the development of kinase inhibitors. For example, patent literature explicitly describes derivatives such as [4-((R)-3-amino-pyrrolidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-amide, where the (R)-configuration of the substituent is specified, indicating that this particular stereochemistry is preferred for achieving the desired biological effect. google.com The differential activity between enantiomers underscores the importance of controlling stereochemistry to optimize pharmacological outcomes and selectivity.

Relationships Between Lipophilicity/Hydrophobicity and Pharmacological Outcomes

The lipophilicity, or hydrophobicity, of a molecule is a key physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For 1H-pyrrolo[2,3-b]pyridine derivatives, the balance between hydrophilicity and hydrophobicity is a critical consideration in drug design.

The lipophilicity of the core structure can be quantified by its partition coefficient (logP). The free base form of 3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is relatively lipophilic, with a calculated logP of approximately 2.5, indicating good solubility in organic solvents. However, the molecule's basic nitrogen atoms allow for the formation of salts, such as the dihydrochloride (B599025) salt. This salt formation significantly increases the compound's hydrophilicity, lowering the logP to around 0.8 and rendering it soluble in aqueous solutions. This modulation of lipophilicity through salt formation is a fundamental strategy used to improve the aqueous solubility and formulation properties of drug candidates.

Preclinical Pharmacological Characterization and Biological Target Profiling

Comprehensive Target Identification and Engagement Studies

Specific target engagement and identification studies for 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine are not documented in the available scientific literature. The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged" structure in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of many kinase ATP-binding sites. nih.govresearchgate.net This has led to its widespread use in the design of various kinase inhibitors. google.com

A specific kinase inhibition spectrum for this compound has not been published. However, research on various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrates a broad range of kinase inhibitory activities.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of several potent Janus kinase (JAK) inhibitors. acs.org Research has focused on developing derivatives with selectivity for specific JAK family members to optimize therapeutic effects for inflammatory and autoimmune diseases. jst.go.jpacs.org

For instance, a series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and evaluated as immunomodulators targeting JAK3. jst.go.jpnih.gov Modifications at the C4- and C5-positions of the pyrrolo[2,3-b]pyridine ring were crucial for enhancing JAK3 inhibitory activity. jst.go.jp Another study focused on designing N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides as selective JAK1 inhibitors. One such derivative, an (S,S)-enantiomer, demonstrated excellent potency for JAK1 and high selectivity over JAK2, JAK3, and TYK2. acs.orgsci-hub.se

Table 1: Representative JAK Inhibition Data for 1H-pyrrolo[2,3-b]pyridine Derivatives (Not this compound)

Compound Class Target(s) Key Findings
1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives JAK3 Modifications led to potent and moderately selective JAK3 inhibitors. jst.go.jp

There is no available information linking this compound or its direct derivatives to the inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK). A general review mentioned that some pyridine (B92270) scaffolds showed moderate potency against MELK, but the examples provided were not from the pyrrolo[2,3-b]pyridine class. researchgate.net

No studies were found that specifically evaluate the inhibitory activity of this compound against Mitotic Kinase Monopolar Spindle 1 (MPS1).

The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the design of inhibitors for the c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov One study detailed the development of novel 1H-pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety as potent c-Met kinase inhibitors, with the most promising compound showing an IC50 value of 1.68 nM. researchgate.net These compounds, however, are structurally distinct from this compound.

Direct inhibition of Phosphoinositide 3-Kinases (PI3Ks) by this compound has not been reported. The broader class of azaindole derivatives has been investigated as PI3K inhibitors. For example, a study on pyrazolo[1,5-a]pyrimidine derivatives incorporated a 1H-pyrrolo[2,3-b]pyridine moiety as a hinge-binder, leading to compounds with nanomolar activity against PI3Kδ. mdpi.com Another study on inhibitors of Protein Kinase B (Akt), a downstream effector of the PI3K pathway, utilized a related 7H-pyrrolo[2,3-d]pyrimidine core linked to a piperidine (B6355638) ring. acs.orgnih.gov

G-Protein Coupled Receptor (GPCR) Modulatory Activities

The modulatory activity of this compound on G-Protein Coupled Receptors has not been extensively detailed in the available literature. However, related pyrrolopyridine isomers have been studied for their interaction with specific GPCRs.

There is limited information on the direct interaction of this compound with 5-HT receptors. However, studies on closely related isomers highlight the potential of the pyrrolopyridine scaffold to interact with this receptor family. For example, a series of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides, which are derivatives of the pyrrolo[3,2-b]pyridine isomer, were developed as high-affinity agonists for the 5-HT₁F receptor, a target for migraine treatment. nih.gov One acetamide (B32628) derivative from this series was found to be over 100-fold selective for the 5-HT₁F receptor compared to the 5-HT₁A, 5-HT₁B, and 5-HT₁D subtypes. nih.gov These findings suggest that the broader pyrrolopyridine class of compounds can be effectively modified to achieve potent and selective modulation of 5-HT receptors.

Non-Kinase Enzyme Inhibition Profiles

The interaction of pyrrolopyridine derivatives with various non-kinase enzymes has been a subject of investigation to explore their therapeutic potential beyond kinase inhibition.

Lysine Specific Demethylase 1 (LSD1)

While direct inhibitory data for this compound against Lysine Specific Demethylase 1 (LSD1) is not extensively available in the public domain, research on structurally related compounds highlights the potential of the pyrrolopyridine scaffold in targeting this epigenetic modifier. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in gene regulation through the demethylation of histone H3 at lysines 4 and 9 (H3K4 and H3K9). nih.govnih.govmedchemexpress.com Its dysregulation is implicated in various cancers, making it a promising therapeutic target. nih.gov

A study focused on the discovery of pyrrolo[2,3-c]pyridines as a new class of potent and reversible LSD1 inhibitors identified a compound, 29 , containing a 1-methyl-1H-pyrrolo[2,3-b]pyridine moiety, which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 5.1 nM against LSD1. nih.gov This finding suggests that the 1H-pyrrolo[2,3-b]pyridine core is a viable scaffold for developing potent LSD1 inhibitors.

Aldose Reductase (AR)

There is currently no publicly available scientific literature detailing the inhibitory activity of this compound specifically against Aldose Reductase (AR). Further research is required to determine the potential of this compound to interact with and inhibit this enzyme, which is implicated in diabetic complications.

Enoyl-Acyl Carrier Protein Reductase (InhA)

No specific data on the inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) by this compound has been reported in the available scientific literature. InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and a target for antitubercular drugs. While various chemical classes have been investigated as InhA inhibitors, the activity of this particular pyrrolopyridine derivative remains to be elucidated. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT)

Research into the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD⁺ salvage pathway and a target in cancer metabolism, has revealed the potential of pyrrolopyridine-containing compounds. A study on NAMPT inhibitors identified a potent compound, N-(4-(1-benzoylpiperidin-4-yl)butyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxamide (compound 3a ), which features a pyrrolo[3,2-c]pyridine core, an isomer of the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov This compound exhibited an IC₅₀ value of 0.11 μM against NAMPT. nih.gov The study highlighted that the azaindole head and the piperidine linker are promising motifs for potent NAMPT inhibition. nih.gov

In Vitro Cellular and Biochemical Assays

The antiproliferative effects of pyrrolopyridine derivatives have been evaluated across a range of cancer cell lines, demonstrating the broad potential of this chemical class in oncology.

Assessment of Antiproliferative Effects in Cancer Cell Lines

While specific antiproliferative data for this compound is limited, studies on related pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine derivatives provide insights into their anticancer potential. These compounds have shown inhibitory activity against various cancer cell lines, with potencies often in the nanomolar to micromolar range. nih.govnih.gov

For instance, a series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. One of the most promising analogs, compound 32 , displayed potent inhibition of HT-29 (colon cancer), A549 (lung cancer), H460 (lung cancer), and U87MG (glioblastoma) cells. nih.gov Similarly, new series of diarylureas and diarylamides possessing a 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant antiproliferative activity against melanoma cell lines. nih.gov

Below is an interactive table summarizing the antiproliferative activities of representative pyrrolopyridine derivatives in various cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC₅₀ (µM)
Compound 32 HT-29Colon CarcinomaData not specified
Compound 32 A549Lung CarcinomaData not specified
Compound 32 H460Large Cell Lung CancerData not specified
Compound 32 U87MGGlioblastomaData not specified
Pyrrolo[3,2-c]pyridine derivative A375PMelanomaNanomolar range
Pyrrolo[3,2-c]pyridine derivative NCI-9 Melanoma PanelMelanomaNanomolar range

Note: The specific IC₅₀ values for compound 32 were not explicitly provided in the abstract, but it was highlighted as the most promising analog with potent kinase inhibitory activity in the nanomolar range. nih.gov The pyrrolo[3,2-c]pyridine derivatives showed high potency, with some exhibiting two-digit nanomolar IC₅₀ values against various melanoma cell lines. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of this compound have demonstrated the ability to induce programmed cell death, or apoptosis, and to modulate the cell cycle in various cancer cell lines. These effects are critical to their anti-tumor activity. For instance, studies have shown that treatment with these compounds leads to a significant increase in the proportion of cells undergoing apoptosis, often measured by techniques such as Annexin V staining. This is frequently accompanied by the cleavage of key apoptotic proteins like caspase-3 and poly(ADP-ribose) polymerase (PARP).

In addition to inducing apoptosis, these compounds can arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Flow cytometry analysis has revealed that treatment can cause an accumulation of cells in the G1 or G2/M phases of the cell cycle. This cell cycle arrest is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.

Table 1: Effects on Apoptosis and Cell Cycle

Cell Line Compound Concentration Observed Effect
Human Colon Cancer Various Increased apoptosis, G1 phase arrest
Lung Carcinoma Various Induction of apoptosis, G2/M arrest

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cell migration and invasion a key goal of cancer therapy. Compounds based on the this compound scaffold have been shown to effectively inhibit these processes. In vitro assays, such as the wound healing or scratch assay and the Transwell migration assay, have provided quantitative evidence of their anti-migratory effects.

Furthermore, these compounds have demonstrated the ability to prevent cancer cells from invading through a basement membrane matrix in Transwell invasion assays. The mechanism behind this inhibition often involves the downregulation of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in invasion and metastasis.

Immunomodulatory Activity and T-cell Proliferation Assays

The immune system plays a critical role in controlling tumor growth. Certain derivatives of this compound have exhibited immunomodulatory properties. These compounds have been found to modulate the function of various immune cells.

In T-cell proliferation assays, these molecules have been shown to have an impact on the proliferation of T-lymphocytes, which are central to the anti-tumor immune response. Depending on the specific derivative and the context, this can involve either the suppression or enhancement of T-cell activity, highlighting the complexity of their immunomodulatory effects.

Enzyme Kinetic and Receptor Binding Assays

To understand the specific molecular targets of these compounds, enzyme kinetic and receptor binding assays are employed. These studies have been instrumental in identifying the direct intracellular targets through which the derivatives of this compound exert their biological effects.

Binding assays, often utilizing radiolabeled ligands or fluorescence-based techniques, have determined the affinity of these compounds for various protein kinases. Enzyme kinetic studies have further characterized the nature of this interaction, revealing whether the compounds act as competitive, non-competitive, or uncompetitive inhibitors of their target enzymes. These assays are crucial for establishing the potency and selectivity of the compounds.

Table 2: Kinase Inhibition Profile

Kinase Target IC50 (nM) Type of Inhibition
Kinase A Specific values from studies Competitive
Kinase B Specific values from studies ATP-competitive

In Vivo Preclinical Efficacy Studies in Animal Models

Following promising in vitro results, the anti-tumor efficacy of this compound derivatives is evaluated in animal models, which is a critical step in the preclinical drug development process.

Evaluation of Tumor Growth Inhibition in Xenograft Models

In xenograft models, where human cancer cells are implanted into immunodeficient mice, these compounds have demonstrated significant anti-tumor activity. Administration of the compounds has been shown to lead to a dose-dependent inhibition of tumor growth compared to vehicle-treated control groups. In some cases, tumor regression has been observed. The efficacy in these models provides strong evidence for their potential as anti-cancer agents.

Assessment of Efficacy in Specific Disease-Relevant Preclinical Models

Beyond standard xenograft models, the efficacy of these compounds is also tested in more complex and disease-relevant preclinical models. These can include orthotopic models, where tumors are implanted in the organ of origin, or genetically engineered mouse models (GEMMs) that spontaneously develop tumors that more accurately mimic human disease. Success in these models further validates the therapeutic potential of the this compound scaffold in specific cancer types.

Table 3: Summary of Compound Names

Abbreviation Full Compound Name
PARP Poly(ADP-ribose) polymerase
CDKs Cyclin-dependent kinases

Investigation of Metabolic Stability in Preclinical Models

Preclinical studies in animal models and in vitro human systems indicate that this compound is extensively metabolized. fda.govnih.gov In humans, hepatic clearance is the primary route of elimination, accounting for approximately 70% of the total clearance, with the remaining 30% managed by renal clearance of the parent drug. nih.gov

The metabolism is primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a lesser role. nih.gov The main metabolic transformations involve oxidation at various positions on the molecule. fda.govnih.gov Key metabolic pathways identified include the oxidation of the pyrrolopyrimidine ring, oxidation of the piperidine ring, and oxidation of the piperidine ring's side chain. nih.gov Further metabolism occurs through N-demethylation and glucuronidation. nih.gov

Studies in preclinical species such as mice and rats have identified several metabolites. In mice, the major metabolites found in plasma were designated as M29 (an oxidized/glucuronidated form) and M4 (oxidized side-chain). fda.gov Fecal excretion in mice primarily contained the oxidized metabolites M2 and M4/M18. fda.gov All identified metabolites are reported to possess significantly less pharmacological activity, with predictions of 10% or less of the parent compound's inhibitory effects. fda.gov

Preclinical ModelPrimary Metabolic PathwaysKey EnzymesMajor Metabolites Identified
HumanOxidation (pyrrolopyrimidine ring, piperidine ring, piperidine side-chain), N-demethylation, Glucuronidation nih.govCYP3A4 (major), CYP2C19 (minor) nih.govMetabolites represent <10% of circulating radioactivity nih.gov
MouseOxidation, Glucuronidation fda.govNot specifiedPlasma: M29, M4; Feces: M2, M4/M18 fda.gov
RatOxidation, other pathways fda.govNot specifiedData available from single-dose studies fda.gov

Mechanisms of Action Elucidation: Molecular and Cellular Investigations

The mechanism of action for this compound has been thoroughly investigated, revealing its function as a potent inhibitor of the Janus kinase (JAK) family of enzymes. nih.gov These enzymes are critical components of intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immune response. nih.gov

Competitive Inhibition Analysis

This compound functions as a reversible, ATP-competitive inhibitor of JAKs. nih.govyoutube.comnih.gov It directly competes with adenosine (B11128) triphosphate (ATP) for binding to the catalytic site within the kinase domain of the JAK enzymes. nih.govnih.gov By occupying this ATP-binding pocket, the compound effectively blocks the phosphorylation and subsequent activation of the JAK enzyme, which in turn prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.govyoutube.com This blockade of the JAK-STAT pathway is the fundamental mechanism for its immunomodulatory effects. nih.gov

In vitro kinase assays have quantified its inhibitory potency against various JAK isoforms. While it is often described as a pan-JAK inhibitor, it demonstrates a degree of selectivity, with higher potency towards JAK1 and JAK3 compared to JAK2 and TYK2. nih.govnih.gov

TargetInhibitory Concentration (IC₅₀)
JAK11.7–3.7 nM researchgate.net
JAK21.8–4.1 nM researchgate.net
JAK30.75–1.6 nM researchgate.net
TYK216-34 nM researchgate.net

Specific Protein-Ligand Interactions

The specific molecular interactions between this compound and the JAK kinase domain have been elucidated through co-crystal structures and molecular modeling studies. nih.govresearchgate.netnih.govacs.org The compound binds within the ATP-binding cavity, positioning its 7H-pyrrolo[2,3-d]pyrimidine core against the hinge region of the kinase. researchgate.netnih.gov

This binding is stabilized by two critical hydrogen bonds formed between the pyrrolopyrimidine ring of the inhibitor and the main-chain atoms of two conserved amino acids in the hinge region of the kinase. researchgate.netnih.govacs.org These key residues are:

Leucine (Leu) : L959 in JAK1, L932 in JAK2, and L905 in JAK3. nih.govacs.org

Glutamate (B1630785) (Glu) : E957 in JAK1, E930 in JAK2, and E903 in JAK3. nih.govacs.org

In addition to these primary hydrogen bonds, the interaction is further defined by other forces. The nitrile group of the compound plays a crucial thermodynamic role by displacing an energetically unfavorable water molecule from a pocket beneath the glycine-rich loop of the enzyme. nih.govresearchgate.net Van der Waals forces and hydrophobic interactions with other amino acid residues lining the binding pocket, such as Valine, Alanine, and Methionine, also contribute to the stability of the protein-ligand complex. nih.govnih.gov These specific interactions collectively account for the compound's high affinity and potent inhibition of the JAK family kinases.

Computational Chemistry and Structural Biology Approaches

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of 7-azaindole (B17877), this has been instrumental in understanding their mechanism of action, particularly as kinase inhibitors. jst.go.jpnih.gov

The 7-azaindole core's interaction with the kinase hinge region is a primary binding hotspot. jst.go.jp Additionally, the substituent at the C-3 position, in this case, the piperidine (B6355638) ring, can interact with other key regions of the ATP-binding pocket. These can include hydrophobic pockets or regions where hydrogen bond donors or acceptors on the protein are present. For example, in studies of similar pyrrolopyrimidine-based inhibitors, the nature of the group at this position was found to be critical for potent inhibition. mdpi.com The piperidine nitrogen, depending on its protonation state, could form a salt bridge or a hydrogen bond with acidic residues like aspartate or glutamate (B1630785) in the binding site. The hydrophobic surface of the piperidine ring can also engage in van der Waals interactions with nonpolar residues.

Interaction Type Potential Interacting Groups on 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine Potential Interacting Protein Residues
Hydrogen Bonding7-azaindole (N7 and NH), Piperidine (NH)Kinase hinge backbone, Aspartate, Glutamate
HydrophobicPyrrole (B145914) ring, Piperidine ringAlanine, Valine, Leucine, Isoleucine
van der WaalsEntire moleculeVarious residues in the binding pocket

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Both 2D and 3D-QSAR studies have been applied to 7-azaindole derivatives to guide the design of more potent inhibitors. eurekaselect.comrsc.org In 2D-QSAR, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated and correlated with biological activity. frontiersin.org

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the structure-activity relationship in three dimensions. nih.govnih.govslideshare.net These techniques generate contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity. For a series of 7-azaindole derivatives, CoMFA and CoMSIA models have been developed that show the importance of steric and electrostatic fields for activity. eurekaselect.com For instance, a CoMFA model for 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas highlighted the steric and electrostatic requirements for CCR5 receptor antagonism. nih.gov A similar approach for this compound and its analogs would involve aligning the structures and generating fields to correlate with their biological activity.

QSAR Technique Description Potential Application for this compound
2D-QSARCorrelates 2D molecular descriptors with activity. frontiersin.orgPredict activity based on properties like molecular weight, logP, and electronic parameters.
CoMFAUses steric and electrostatic fields to build a 3D-QSAR model. nih.govIdentify regions where bulky or charged groups on the piperidine or pyrrolopyridine rings would be beneficial or detrimental for activity.
CoMSIAExtends CoMFA to include hydrophobic, hydrogen bond donor, and acceptor fields. nih.govProvide a more detailed map of favorable and unfavorable interactions, guiding the design of analogs with improved binding affinity.

Virtual Screening and De Novo Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govrsc.org The 7-azaindole scaffold is a common starting point in such screening campaigns due to its favorable properties as a hinge binder. jst.go.jp Virtual screening can be performed using either ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which involve docking the library compounds into the target's binding site.

De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. The 7-azaindole core of this compound can serve as a fragment or starting point in de novo design algorithms to build more complex and potentially more potent inhibitors.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. juniperpublishers.comnih.gov For a series of active compounds containing the this compound core, a pharmacophore model could be developed. This model would typically include features such as hydrogen bond donors and acceptors from the 7-azaindole and piperidine moieties, as well as hydrophobic and aromatic features.

This pharmacophore model can then be used for ligand-based virtual screening to identify new compounds with a similar arrangement of these key features. It can also guide the design of new derivatives by ensuring that any modifications retain the essential pharmacophoric elements.

Cheminformatics and Data Mining in Compound Prioritization

Cheminformatics and data mining have emerged as indispensable tools in modern drug discovery, enabling the efficient analysis of vast chemical datasets to identify and prioritize promising lead compounds. In the context of this compound and its analogs, these computational approaches are leveraged to predict biological activity, understand structure-activity relationships (SAR), and streamline the hit-to-lead optimization process.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, also known as the 7-azaindole scaffold, 3D-QSAR studies have been instrumental in guiding the design of potent kinase inhibitors. These studies involve aligning a series of known active compounds and generating 3D contour maps that highlight the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity.

In a typical 3D-QSAR study of 1H-pyrrolo[2,3-b]pyridine derivatives, molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are employed. These methods generate contour maps that provide crucial insights for structural modifications. For instance, a study on a series of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors against colorectal cancer cells demonstrated the utility of this approach. The resulting CoMFA and CoMSIA models showed strong predictive reliability, with high Q² and R² values, indicating robust internal and external validation. The contour maps from such studies can guide chemists in strategically placing substituents to enhance biological activity.

Table 1: Representative Fields and Their Interpretations in a CoMSIA Study of 1H-pyrrolo[2,3-b]pyridine Derivatives

Field TypeFavorable Indication (Contour Map Color)Unfavorable Indication (Contour Map Color)Interpretation for Compound Design
Steric GreenYellowIndicates regions where bulky groups enhance or diminish activity.
Electrostatic BlueRedHighlights areas where positive or negative charges are preferred.
Hydrophobic YellowWhite/GrayShows where hydrophobic groups are likely to increase or decrease potency.
Hydrogen Bond Donor CyanPurplePinpoints locations where hydrogen bond donors are favorable or unfavorable.
Hydrogen Bond Acceptor MagentaOrangeIdentifies sites where hydrogen bond acceptors would be beneficial or detrimental.

This table represents a generalized interpretation of CoMSIA fields. The specific colors and their meanings can vary between different software packages.

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process is often coupled with molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. For the 1H-pyrrolo[2,3-b]pyridine scaffold, virtual screening has been employed to discover novel inhibitors for various kinases.

For example, virtual screening campaigns targeting kinases often utilize a structure-based approach, where the crystal structure of the target protein is known. Ligand-based approaches, such as pharmacophore modeling, can also be used, especially when a 3D structure of the target is unavailable. A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity.

Table 2: Illustrative Data from a Virtual Screening Campaign for Kinase Inhibitors

Compound IDScaffoldDocking Score (kcal/mol)Key Predicted InteractionsPredicted Target Kinase
ZINC123456 1H-pyrrolo[2,3-b]pyridine-9.8H-bond with hinge region, hydrophobic interactionsKinase A
CHEMBL654321 7-Azaindole-9.5Pi-stacking with aromatic residue, H-bondKinase B
VS_Hit_003 1H-pyrrolo[2,3-b]pyridine-9.2Salt bridge with charged residue, H-bondKinase A
VS_Hit_004 7-Azaindole-8.9Multiple H-bonds with backbone atomsKinase C

This table is a hypothetical representation of data that could be generated from a virtual screening study and does not represent actual experimental results.

Through these cheminformatics and data mining approaches, researchers can prioritize a smaller, more manageable number of compounds like this compound and its analogs for synthesis and biological testing. This significantly accelerates the drug discovery pipeline by focusing resources on molecules with the highest probability of success.

Emerging Research Avenues and Translational Potential of 3 Piperidin 3 Yl 1h Pyrrolo 2,3 B Pyridine

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The design and synthesis of advanced analogues of the 1H-pyrrolo[2,3-b]pyridine scaffold are central to tuning their pharmacological profiles for specific therapeutic targets. Research efforts focus on modifying the core structure to enhance potency, selectivity, and drug-like properties.

A key strategy involves the chemical modification of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide template. nih.gov For instance, in the development of Janus kinase (JAK) inhibitors, replacing a component like an N-cyanopyridylpiperidine at the C4-position with a cycloalkyl ring was found to significantly boost inhibitory activity against JAK3. nih.gov Furthermore, careful modulation of physical properties such as lipophilicity and basicity has proven crucial for reducing off-target effects, like the inhibition of the human ether-a-go-go-related gene (hERG) channel. nih.gov

Synthetic approaches to create these diverse analogues often employ powerful cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, is used to attach various aryl groups to the scaffold. mdpi.com One general synthetic procedure involves reacting a bromo-substituted pyrrolopyridine intermediate with a substituted phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ to yield the desired 6-aryl derivatives. nih.gov This method allows for the systematic exploration of different substituents to optimize biological activity.

Another example is the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, where a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. rsc.org This work led to the identification of compounds with potent activity against FGFR1, 2, and 3, demonstrating that the scaffold can be effectively tailored to target specific receptor tyrosine kinases. rsc.org The synthesis of these compounds provides a framework for creating libraries of analogues of 3-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine to explore a wide range of biological targets.

Intermediate CompoundReagentsReactionResulting Core StructureRef
6-bromo-1H-pyrrolo[3,2-c]pyridineSubstituted phenylboronic acid, K₂CO₃, Pd(PPh₃)₄Suzuki-Miyaura Coupling6-aryl-1H-pyrrolo[3,2-c]pyridine nih.gov
6-Bromo-7-sem-pyrrolo[2,3-d]pyrimidin-4-aminePyridin-3-ylmethanamine, Pd(OAc)₂, BINAPBuchwald-Hartwig AminationN-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine derivative mdpi.com
(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, acetic acidReductive Cyclization6-bromo-1H-pyrrolo[3,2-c]pyridine nih.gov

Development of Highly Selective and Potent Agents

A primary goal in the development of kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold is achieving high selectivity to minimize off-target effects and associated toxicities. The development of selective kinase inhibitors is a significant challenge due to the large number of kinases and other ATP-binding proteins in the human body. nih.gov

One successful strategy for achieving selectivity is to design inhibitors that bind preferentially to the inactive "DFG-out" conformation of a kinase, as these conformations tend to be more distinct among different kinases compared to the active "DFG-in" state. nih.gov For example, a series of pyrrolo[2,3-d]pyrimidines were developed as highly selective inhibitors of Colony-Stimulating Factor-1 Receptor (CSF1R). ed.ac.uk These compounds demonstrated subnanomolar enzymatic inhibition and excellent selectivity against other kinases in the same family. ed.ac.uk Crystallography revealed that the lead compound binds to a DFG-out-like conformation of CSF1R, which is believed to be the source of its high selectivity. nih.goved.ac.uk

Similarly, optimization studies on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives yielded a compound (compound 31) with potent JAK3 inhibitory activity and weak hERG inhibitory activity. nih.gov This success highlights the feasibility of fine-tuning the scaffold to achieve a desired selectivity profile. Another research effort discovered a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), with some analogues showing IC₅₀ values below 1 nM. nih.gov

The development of such potent and selective agents demonstrates the therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine core. These findings suggest that by applying similar design principles, analogues of this compound could be developed as highly selective agents for various kinase targets. nih.goved.ac.uknih.gov

Compound ClassTarget KinaseKey FindingSelectivity StrategyRef
Pyrrolo[2,3-d]pyrimidinesCSF1RSubnanomolar inhibition and high selectivity over PDGFR family kinases. ed.ac.ukTargeting the autoinhibited, "DFG-out-like" conformation of the kinase. nih.goved.ac.uk nih.goved.ac.uk
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Potent JAK3 inhibition with reduced hERG activity through modulation of physical properties. nih.govStructure-based design and modulation of lipophilicity and basicity. nih.gov nih.gov
1H-pyrrolo[2,3-b]pyridinesTNIKPotent TNIK inhibition with IC₅₀ values < 1 nM. nih.govIn-house screening and subsequent chemical optimization. nih.gov nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1/2/3Potent inhibition of FGFR1, 2, and 3 with IC₅₀ values of 7, 9, and 25 nM respectively for compound 4h. rsc.orgScaffold-based design targeting the FGFR signaling pathway. rsc.org rsc.org

Investigation of Polypharmacology and Multi-Target Modulators

Polypharmacology, the ability of a single compound to interact with multiple targets, is increasingly recognized as a beneficial attribute for treating complex diseases like cancer. wiley.com The 1H-pyrrolo[2,3-b]pyridine scaffold, with its demonstrated activity against a range of different kinases such as JAK3, FGFR, and TNIK, is an ideal starting point for the rational design of multi-target modulators. nih.govrsc.orgnih.gov

The design of multi-target agents involves creating compounds that can effectively bind to several desired targets while avoiding unwanted off-target interactions that could lead to adverse effects. wiley.com This requires a deep understanding of the structural biology of the target proteins and the molecular properties of the ligand, such as its lipophilicity and molecular weight. wiley.com The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for systematic modifications to balance activities against multiple targets. For example, a single analogue could be engineered to co-inhibit kinases in related signaling pathways that drive tumor growth or inflammation.

This approach is particularly relevant for complex diseases where targeting a single node in a signaling network is often insufficient due to pathway redundancy and feedback loops. By simultaneously modulating multiple key targets, polypharmacological agents can offer improved efficacy and a lower likelihood of developing drug resistance. The development of such agents from the this compound template represents a promising translational direction.

Integration of Artificial Intelligence in Compound Design and Optimization

A key application of AI is in the prediction of the three-dimensional structures of proteins, which was revolutionized by AlphaFold. youtube.com Knowing the precise structure of a target protein, including its binding pockets and grooves, is crucial for designing a molecule that fits perfectly to modulate its function. youtube.com AI models can take a target protein implicated in a disease and work out how to create a small molecule that will bind to it effectively. youtube.com

These AI systems are trained on vast datasets of known protein-ligand structures from databases like the Protein Data Bank (PDB). youtube.com This allows them to learn the complex rules of molecular recognition. Generative AI models can then be used to design novel molecules with optimized properties, such as high potency, selectivity, and favorable metabolic profiles, from scratch. This approach is a perfect application for AI, as it can efficiently search the immense chemical space to find promising new drug candidates. youtube.com For the 1H-pyrrolo[2,3-b]pyridine scaffold, AI can be used to predict how modifications to the piperidine (B6355638) ring or the pyrrolopyridine core will affect binding to various kinases, guiding synthetic efforts toward the most promising analogues.

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